Ethyl 3-bromo-4-fluorobenzoate is a compound that has garnered interest in various fields of research due to its potential applications. While the provided papers do not directly discuss Ethyl 3-bromo-4-fluorobenzoate, they do provide insights into related compounds and their biological activities, which can be informative for understanding the potential uses of Ethyl 3-bromo-4-fluorobenzoate. For instance, the study of ethyl-3,4-dihydroxybenzoate, a prolyl-hydroxylase inhibitor, reveals its role in inducing autophagy and apoptosis in cancer cells1. Another paper discusses the synthesis of a precursor for PET radioligand, which includes a bromo-fluoro benzene derivative2. Lastly, the antimicrobial activity of hydrazones derived from 4-fluorobenzoic acid hydrazide is evaluated, indicating the significance of fluorinated compounds in medicinal chemistry3.
The synthesis of ethyl 3-bromo-4-fluorobenzoate is outlined in the paper titled "The synthesis of fluoro-bromo derivatives of benzoic acid to be evaluated as radiographic opaques." [] The multi-step synthesis starts with the diazotization of 3,5-dibromo-4-fluoroaniline to form 3,5-dibromo-4-toluenediazonium fluoborate. This diazonium salt is then subjected to a Sandmeyer reaction, replacing the diazonium group with a bromine atom to yield 3,5-dibromo-4-fluorotoluene. Oxidation of the toluene derivative produces the target compound, 3,5-dibromo-4-fluorobenzoic acid. Finally, esterification of the carboxylic acid with ethanol in the presence of sulfuric acid yields ethyl 3-bromo-4-fluorobenzoate.
The synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile as a precursor for PET radioligand [18F]SP203 indicates the relevance of bromo-fluoro benzene derivatives in the field of medical imaging2. Ethyl 3-bromo-4-fluorobenzoate could potentially serve as a precursor for the synthesis of novel PET radioligands, aiding in the diagnosis and research of various diseases.
Fluorinated compounds, such as the hydrazones of 4-fluorobenzoic acid hydrazide, have demonstrated antimicrobial activity against a range of bacterial and fungal strains3. This suggests that Ethyl 3-bromo-4-fluorobenzoate might also be explored for its antimicrobial properties, potentially leading to the development of new antibacterial and antifungal agents.
Given the cytotoxic effects of ethyl-3,4-dihydroxybenzoate on cancer cells, Ethyl 3-bromo-4-fluorobenzoate could be investigated for its potential as an anticancer agent. The presence of bromo- and fluoro- groups may influence the compound's ability to interact with cellular targets, possibly leading to the discovery of new therapeutic options for cancer treatment1.
The mechanism of action of Ethyl 3-bromo-4-fluorobenzoate can be inferred from the activities of structurally related compounds. Ethyl-3,4-dihydroxybenzoate has been shown to induce cell autophagy and apoptosis in esophageal squamous cell carcinoma cells. This is achieved through the up-regulation of genes such as BNIP3 and NDRG1, which are involved in cell cycle regulation and cellular metabolism. The compound also affects mitochondrial membrane permeabilization and activates caspase-dependent apoptosis pathways1. Although Ethyl 3-bromo-4-fluorobenzoate may not share the exact same properties, the influence of bromo- and fluoro- substituents on the benzene ring could suggest similar regulatory effects on cellular processes.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6